molecular formula C9H7NS B13956816 4,7-Methano-7H-thieno[2,3-C]azepine CAS No. 484032-36-2

4,7-Methano-7H-thieno[2,3-C]azepine

Cat. No.: B13956816
CAS No.: 484032-36-2
M. Wt: 161.23 g/mol
InChI Key: IJLQMYAXILQOIB-UHFFFAOYSA-N
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Description

4,7-Methano-7H-thieno[2,3-C]azepine is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of a broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

4,7-Methano-7H-thieno[2,3-C]azepine undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Methano-7H-thieno[2,3-C]azepine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-Methano-7H-thieno[2,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

4,7-Methano-7H-thieno[2,3-C]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:

Properties

CAS No.

484032-36-2

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

5-thia-8-azatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene

InChI

InChI=1S/C9H7NS/c1-3-10-5-7(1)8-2-4-11-9(8)6-10/h1-4,6H,5H2

InChI Key

IJLQMYAXILQOIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CSC3=CN1C=C2

Origin of Product

United States

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